
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate
Overview
Description
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate is a chemical compound with the molecular formula C11H18BrNO3 and a molecular weight of 292.17 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a carbamate group attached to a cyclohexyl ring. It is commonly used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-4-oxocyclohexanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group in the cyclohexyl ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more oxidized derivatives, such as carboxylic acids, using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like sodium hydride, solvents like tetrahydrofuran, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate has been investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Research indicates that derivatives of this compound may exhibit activity against conditions such as epilepsy and depression .
Mechanism of Action
The compound's mechanism involves interaction with biological macromolecules, potentially acting as a pharmacophore in drug design. The presence of the bromine atom enhances reactivity, facilitating the formation of bioactive metabolites that can influence various signaling pathways .
Chemical Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound serves as a valuable building block for creating more complex organic molecules. It can be utilized in reactions such as nucleophilic substitutions, where the bromine atom can be replaced by other functional groups to yield diverse compounds .
Synthesis Routes
Typical synthetic routes involve the reaction of tert-butyl carbamate with bromo-substituted cyclohexanones under specific conditions, often requiring bases like potassium carbonate in aprotic solvents . This method ensures high yields and purity, which are crucial for subsequent applications.
Material Science
Development of Advanced Materials
The compound has potential applications in the development of advanced materials due to its unique structural properties. It can be incorporated into polymer matrices to enhance mechanical properties or to introduce specific functionalities, such as increased thermal stability or chemical resistance .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom and the carbamate group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl benzyl (4-iodobutyl)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
These compounds share similar structural features but differ in their specific substituents and functional groups, which result in unique chemical properties and applications. The presence of different substituents can significantly influence the reactivity, stability, and biological activity of these compounds.
Biological Activity
tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a bromine atom and a cyclohexyl ring, which influence its steric and electronic properties. These features may enhance its reactivity and interaction with biological targets.
The mechanism of action for this compound involves several biochemical pathways:
- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with various biological macromolecules.
- Oxidation and Reduction Reactions : The compound may undergo redox reactions, leading to the formation of reactive intermediates that can affect cellular functions.
These interactions can modulate the activity of enzymes or receptors, potentially influencing cell signaling pathways.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Its ability to inhibit cell proliferation has been noted in various assays.
- Antimicrobial Activity : There is emerging evidence that compounds similar to tert-butyl carbamates exhibit antimicrobial properties, suggesting potential applications in treating infections.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- A study evaluated a series of carbamate derivatives for their anticancer activity against colon cancer cell lines. The results indicated that structural modifications significantly influenced potency, with certain analogs showing IC50 values in the nanomolar range .
Compound | IC50 (nM) | Activity |
---|---|---|
Compound A | 25 | Moderate Anticancer |
Compound B | 3.2 | High Anticancer |
This compound | TBD | TBD |
Comparative Analysis
A comparative analysis with similar compounds reveals that the presence of specific functional groups can enhance biological activity. For instance, compounds with halogen substitutions often display increased reactivity and biological efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate, and what intermediates are critical?
- The compound is typically synthesized via multi-step routes involving carbamate protection, oxidation, and bromination. For example, tert-butyl carbamate intermediates (e.g., tert-butyl (4-oxocyclohexyl)carbamate) are brominated at the 3-position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key intermediates include cyclohexanone derivatives and brominated precursors, as seen in analogous syntheses of tert-butyl carbamates .
Q. Which spectroscopic techniques are optimal for characterizing this compound, and what diagnostic signals should be prioritized?
- NMR : Focus on H and C signals for the cyclohexyl ring (δ ~2.0–2.5 ppm for protons adjacent to the oxo group) and the tert-butyl group (δ ~1.4 ppm).
- IR : Confirm the carbamate C=O stretch (~1700 cm) and oxo group (~1720 cm).
- MS : Molecular ion peaks matching the molecular weight (CHBrNO, ~292.18 g/mol) and fragments indicating loss of the tert-butyl group (-CH) .
Q. What storage conditions are recommended to maintain the stability of this compound?
- Store at 2–8°C in airtight containers protected from light. The oxo and bromo groups may render the compound sensitive to moisture and heat, necessitating inert atmospheres (e.g., N) for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to suppress by-product formation during the bromination of tert-Butyl (4-oxocyclohexyl)carbamate?
- Parameter tuning : Use radical initiators (e.g., AIBN) with NBS in non-polar solvents (CCl) at 0–25°C to control regioselectivity. Monitor progress via HPLC to detect intermediates like dibrominated species. Adjust stoichiometry (1.1–1.3 eq Br) and reaction time to minimize over-bromination .
Q. What analytical approaches resolve discrepancies between experimental and predicted physicochemical properties (e.g., boiling point, density)?
- Computational validation : Compare experimental data (e.g., observed boiling point: ~336°C) with quantum mechanical calculations (DFT) to refine predictive models. For density, use pycnometry if experimental values (predicted: 1.06 g/cm) diverge from literature .
Q. How does the electronic influence of the 3-bromo and 4-oxo groups affect the cyclohexyl ring’s reactivity in further functionalization?
- The electron-withdrawing oxo group deactivates the ring, directing electrophilic substitutions to the 3-position. Bromine’s steric bulk may hinder nucleophilic attacks, requiring catalysts (e.g., Pd for cross-couplings) or elevated temperatures. Comparative studies with non-brominated analogs (e.g., tert-butyl (4-oxocyclohexyl)carbamate) can clarify substituent effects .
Q. Data Contradiction and Mechanistic Analysis
Q. What strategies address conflicting NMR data for this compound in different solvent systems?
- Perform solvent-dependent NMR studies (CDCl vs. DMSO-d) to assess conformational flexibility. Use 2D techniques (COSY, NOESY) to resolve overlapping signals caused by chair-flipping of the cyclohexyl ring .
Q. Why might bromination yield vary between batch and flow reactor setups?
- Flow systems enhance heat/mass transfer, reducing side reactions (e.g., decomposition of NBS). Compare yields under identical reagent concentrations and residence times. Use in-line FTIR to track intermediate formation .
Q. Methodological Tables
Properties
IUPAC Name |
tert-butyl N-(3-bromo-4-oxocyclohexyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h7-8H,4-6H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMQSOBDBIXCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)C(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735438 | |
Record name | tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1073632-93-5 | |
Record name | tert-Butyl (3-bromo-4-oxocyclohexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.